(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid

Catalog No.
S3070882
CAS No.
35986-06-2
M.F
C11H20O4
M. Wt
216.277
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL...

CAS Number

35986-06-2

Product Name

(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid

IUPAC Name

(2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid

Molecular Formula

C11H20O4

Molecular Weight

216.277

InChI

InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t7-,8+,9+,10-/m1/s1

InChI Key

HTCUURQJNZBKIA-XFWSIPNHSA-N

SMILES

CCC(CC1CCC(O1)C(C)C(=O)O)O

Solubility

not available

Stereocontrolled Synthesis

The specific stereochemistry of Abacavir, with its defined R and S configurations, is crucial for its biological activity. Research efforts have explored methods for the stereoselective synthesis of Abacavir and related compounds. A 2003 study by Darley et al. described a method for the stereocontrolled synthesis of 2-methylisocitrate, a molecule with a similar structure to Abacavir, using lactic acid as a starting material. This research provides valuable insights into the stereochemical aspects of these biologically significant molecules [].

Inhibition Studies

Abacavir's structure has also been used as a reference point in studies on enzyme inhibition. A 1987 study by Thaisrivongs et al. investigated angiotensinogen transition-state analogues, highlighting compounds with a similar structure to Abacavir, as potential inhibitors of human plasma renin. This research has implications for the design of novel renin inhibitory peptides, which could be useful in treating hypertension [].

Natural Product Discovery

The core structure of Abacavir has also been identified in natural products isolated from fungi. A 2009 study by Yuan et al. reported on new polyketides isolated from endophytic fungi, which showed structural similarities to Abacavir. These natural products exhibited significant growth inhibition in human tumor cells, suggesting their potential as anticancer agents. Further research is needed to explore this possibility [].

(2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid, commonly referred to as (-)-Nonactic acid, is an organic compound belonging to the class of oxolanes, which are characterized by a five-membered ring containing one oxygen atom and four carbon atoms. This compound is notable for its stereochemistry, featuring multiple chiral centers that contribute to its unique properties. It has a chemical formula of C10_{10}H18_{18}O4_{4} and an average mass of 202.25 Da .

This compound is naturally found in certain species of the genus Streptomyces, including Streptomyces cavourensis, Streptomyces griseus, and Streptomyces lividans. Its structure includes a propanoic acid moiety attached to a tetrahydrofuran ring, which is significant for its biological activity and potential applications in pharmaceuticals .

The chemical reactivity of (2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid can be attributed to the functional groups present in its structure. The carboxylic acid group allows for typical acid-base reactions, while the hydroxyl groups can participate in esterification or etherification reactions. The oxolane ring can also undergo ring-opening reactions under certain conditions, which may lead to the formation of various derivatives or related compounds .

Research indicates that (2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid exhibits various biological activities. It has been studied for its potential therapeutic effects, particularly in the context of pain management and anti-inflammatory properties. The compound's unique stereochemistry may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry .

The synthesis of (2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of the desired stereochemical configuration.
  • Chemical Synthesis: Employing multi-step organic synthesis techniques that involve protecting group strategies and selective reactions to construct the oxolane ring and introduce the hydroxybutyl side chain.
  • Natural Extraction: Isolating the compound from Streptomyces species through fermentation processes, followed by purification techniques such as chromatography .

The primary applications of (2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid lie in pharmaceuticals, particularly in developing drugs aimed at treating chronic pain and inflammation. Its unique structure may also lend itself to research in drug design and development, particularly for compounds that require specific stereochemical configurations for efficacy .

Studies on the interactions of (2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid with biological systems have revealed insights into its mechanism of action. It is believed to interact with specific receptors or enzymes involved in pain pathways, potentially modulating their activity. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use .

Several compounds share structural similarities with (2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
(3S,8S,10R,13S) -17-IsoquinolinContains multiple chiral centersPotential anti-cancer properties
3-Aryl-3-hydroxy-2-amino-propionic acid amidesExhibits analgesic effectsUsed in chronic pain treatment
(3R)-3-Hydroxybutyric acidRelated by functional groupImportant metabolic intermediate

These compounds illustrate various biological activities and applications that parallel those of (2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid while highlighting its distinct stereochemical configuration and potential therapeutic roles .

XLogP3

1.4

Dates

Modify: 2024-04-14

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